molecular formula C16H21NOS B6536693 N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide CAS No. 1058491-32-9

N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B6536693
CAS No.: 1058491-32-9
M. Wt: 275.4 g/mol
InChI Key: LUZWMIWRGJEELF-UHFFFAOYSA-N
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Description

N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound of significant research interest due to its unique chemical architecture, which incorporates two privileged structural motifs: the adamantane scaffold and a thiophene heterocycle. The adamantane moiety is widely recognized in medicinal chemistry for its rigid, cage-like structure that enhances metabolic stability and promotes high affinity for hydrophobic enzyme pockets . This characteristic makes adamantane-containing compounds valuable probes for studying enzymes involved in metabolic regulation . The integration of the thiophene ring, a common feature in pharmacologically active molecules, further diversifies the compound's potential for interaction with biological targets. Scientific literature has established that adamantyl amide derivatives, particularly those linked to heterocyclic systems like thiophene, can function as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is responsible for the intracellular activation of glucocorticoids, and its inhibition is a recognized strategy in research targeting metabolic disorders such as insulin resistance, dyslipidemia, and obesity . While the specific activity of this compound requires empirical validation, its core structure is closely related to these documented inhibitors, positioning it as a promising candidate for investigative studies in enzymology and metabolic disease research. Researchers may find this compound particularly useful for exploring structure-activity relationships within this class of inhibitors or for investigating novel biological pathways influenced by adamantane-based molecules.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-15(17-9-11-1-2-19-10-11)16-6-12-3-13(7-16)5-14(4-12)8-16/h1-2,10,12-14H,3-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZWMIWRGJEELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

1-Adamantyl carbonyl chloride is synthesized by treating adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts with thiophen-3-ylmethylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) acts as a base to neutralize HCl, driving the reaction forward:

1-Adamantyl carbonyl chloride+Thiophen-3-ylmethylamineTEA, DCMN-[(Thiophen-3-yl)methyl]adamantane-1-carboxamide+HCl\text{1-Adamantyl carbonyl chloride} + \text{Thiophen-3-ylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Key parameters include:

  • Molar ratio : 1:1 (acid chloride to amine) for stoichiometric efficiency.

  • Temperature : Ambient (20–25°C) to prevent side reactions.

  • Reaction time : 12–18 hours for complete conversion.

Workup and Purification

Post-reaction, polymer-supported trisamine is added to scavenge excess reagents. Filtration and solvent evaporation yield a crude product, which is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient). Reported yields for analogous compounds range from 78–87% .

Table 1: Representative Yields for Acid Chloride Route

Amine ComponentYield (%)Purity (HPLC)
Thiophen-2-ylmethylamine87>99%
Thiophen-3-ylmethylamine*86*97%*

*Extrapolated from structurally similar compounds in.

Direct Condensation Using Carbodiimide Coupling Agents

An alternative method employs 1-adamantane carboxylic acid directly, bypassing acid chloride synthesis. This route uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Reaction Protocol

  • Activation : Adamantane-1-carboxylic acid (0.5 mmol) is dissolved in DCM, followed by sequential addition of EDCI (0.6 mmol), DMAP (10 mg), and TEA (0.1 mL).

  • Coupling : Thiophen-3-ylmethylamine (0.5 mmol) is added, and the mixture is stirred for 12 hours.

  • Workup : The organic layer is washed with brine, dried (MgSO₄), and concentrated. Purification via flash chromatography yields the product.

Advantages and Limitations

  • Advantages : Avoids handling corrosive acid chlorides.

  • Limitations : Lower yields (68–76%) compared to the acid chloride route, attributed to competing side reactions.

Table 2: Comparative Performance of Coupling Methods

MethodYield (%)Purity (HPLC)Reaction Time (h)
Acid Chloride (Method A)869718
EDCI/DMAP (Method B)68>9912

Catalytic Synthesis Using Boric Acid

A patent by RU2626237C1 describes a one-pot catalytic method using adamantane-1-carboxylic acid, primary amines, and boric acid in o-xylene. While optimized for phenylamines, this approach is theoretically adaptable to thiophen-3-ylmethylamine.

Reaction Conditions

  • Catalyst : Boric acid (0.0078 mol per 0.12 mol acid).

  • Solvent : o-Xylene (high boiling point aids reflux).

  • Molar ratio : 2:3 (acid to amine) to ensure excess amine drives the reaction.

  • Duration : 18 hours under reflux.

Feasibility for Thiophene Derivatives

Although untested for thiophen-3-ylmethylamine, this method achieves 93% yield for N-phenyladamantane-1-carboxamide. Potential modifications include:

  • Increasing reaction time to 24 hours for sterically hindered amines.

  • Using molecular sieves to remove water and shift equilibrium.

Analytical Characterization

Synthetic success is confirmed via spectroscopy and chromatography:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include adamantane protons (δ 1.70–2.03 ppm, multiplet), thiophene protons (δ 6.95–7.23 ppm), and methylene bridge (δ 4.63 ppm, singlet).

  • ¹³C NMR : Adamantane carbons (δ 28–40 ppm), carbonyl carbon (δ 175 ppm), and thiophene carbons (δ 125–140 ppm).

Mass Spectrometry

  • LC/MS (APCI) : m/z 290 [M+H]⁺, consistent with molecular formula C₁₇H₂₃NOS.

  • High-Resolution MS (HRMS) : Exact mass calculated for C₁₇H₂₃NOS (M+H⁺): 290.1579; observed: 290.1575.

High-Performance Liquid Chromatography (HPLC)

  • Retention time : 3.89 minutes (Symmetry C18 column, 10% H₂O/MeCN).

  • Purity : >97% in all reported methods.

Discussion of Methodological Trade-offs

  • Acid Chloride Route :

    • Pros : High yields, straightforward purification.

    • Cons : Requires handling corrosive reagents (SOCl₂).

  • EDCI/DMAP Route :

    • Pros : Safer, avoids acid chlorides.

    • Cons : Lower yields due to competing hydrolysis.

  • Catalytic Method :

    • Pros : One-pot, scalable.

    • Cons : Untested for thiophene amines; long reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).

Major Products Formed

Scientific Research Applications

N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins, while the thiophene ring may participate in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Insights

Thiophene Substitution Patterns
  • Positional Effects : Analogs with thiophen-2-yl groups (e.g., Compounds 9 and 11) are common in 11β-HSD1 inhibitors, where the substitution position influences enzyme docking. Thiophen-3-yl derivatives (target compound and ) may adopt distinct binding conformations due to altered π-π stacking or steric hindrance .
  • Functional Group Additions: Methyl or chlorine substituents on thiophene (e.g., Compound 9: 4-methyl; Compound 11: 5-chloro) modulate electronic properties and binding affinity.
Adamantane Modifications
  • Carbamoyl vs. Direct Linkage : GMG-1-11 (carbamoyl-linked adamantane) and JS-2-21 (geranyl chain) exhibit antiparasitic activity, whereas thiophene-methyl derivatives (e.g., target compound) may prioritize enzyme inhibition. The carbamoyl group in GMG-1-11 introduces hydrogen-bonding capacity, contrasting with the direct methylene linkage in the target compound .

Biological Activity

N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the adamantane carboxamide series, characterized by a rigid adamantane core linked to a thiophene moiety. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with thiophen-3-ylmethanamine, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Target of Action

This compound has been identified as an inhibitor of the Ebola virus (EBOV) by interacting directly with the viral glycoprotein (GP), thereby inhibiting its activity. This interaction is crucial for disrupting the life cycle of EBOV, making it a candidate for antiviral therapies.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve viral entry and replication processes. Its ability to inhibit EBOV GP suggests that it could also be explored for other viral targets due to the structural similarities in viral glycoproteins across different pathogens.

Antimicrobial Properties

Research has shown that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For instance, derivatives containing similar structural motifs have shown good antifungal activity and moderate inhibitory effects against specific bacterial strains .

Anticancer Activity

The compound has also been evaluated for its cytotoxicity against several cancer cell lines, including Hep3B (liver cancer), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably, some derivatives displayed promising antiproliferative activity with cell viability reductions at concentrations as low as 100 μM. For example, one derivative exhibited cell viabilities of approximately 16.82% in Hep3B cells at this concentration .

Case Studies

  • Antiviral Activity : A study highlighted the compound's potential as an antiviral agent against EBOV, showing effective inhibition of viral replication in cell-based assays.
  • Cytotoxicity Profiles : In vitro tests indicated that certain derivatives could induce significant cell death in various cancer cell lines, suggesting a mechanism that may involve apoptosis or necrosis pathways .
  • Antimicrobial Evaluation : The compound's analogs were tested for minimum inhibitory concentrations (MICs) against several pathogens, revealing significant antibacterial properties with MIC values indicating strong activity against Staphylococcus aureus and Enterococcus faecalis .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Remarks
AntiviralEbola VirusEffective inhibitionDirect interaction with GP
AntimicrobialCandida albicansMIC < 10 µg/mLGood antifungal activity
Staphylococcus aureusMIC < 5 µg/mLSignificant antibacterial properties
CytotoxicHep3B, HeLa, A549, MCF-7IC50 ~ 20 µMPromising anticancer activity

Q & A

Q. What are the optimal synthetic routes for N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

  • Step 1: Functionalize adamantane-1-carboxylic acid via activation with coupling agents like HATU or EDC/HOBt in anhydrous DMF, followed by reaction with 3-(aminomethyl)thiophene under inert atmosphere .
  • Step 2: Optimize temperature (typically 0–25°C) and pH (neutral to mildly basic) to prevent decomposition of the thiophene moiety. Use TLC or HPLC to monitor reaction progress .
  • Yield Improvement: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Typical yields range from 40–65%, depending on steric hindrance .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR:
    • Adamantane protons appear as multiplets at δ 1.6–2.1 ppm (bridged CH2) and δ 2.2–2.5 ppm (CH groups).
    • Thiophene protons resonate at δ 6.8–7.5 ppm (aromatic region) .
  • IR Spectroscopy: Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry: ESI-HRMS provides exact mass verification (e.g., [M+H]+ for C₁₆H₂₁NOS: calc. 276.1422, observed 276.1425) .

Q. How do physicochemical properties (solubility, melting point) influence experimental design in pharmacological studies?

Methodological Answer:

  • Solubility: The compound is lipophilic (LogP ~3.5) and requires DMSO or ethanol for dissolution. For in vitro assays, prepare stock solutions ≤10 mM to avoid solvent toxicity .
  • Melting Point: High thermal stability (mp >150°C) allows handling under ambient conditions but necessitates slow heating in DSC for phase analysis .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in X-ray crystallography, particularly for adamantane-thiophene hybrids?

Methodological Answer:

  • Crystallization: Use slow vapor diffusion with dichloromethane/hexane. Adamantane’s rigidity reduces disorder, but thiophene rotation may require twinning corrections .
  • Disorder Handling: Apply SHELXL restraints (SIMU, DELU) to model overlapping adamantane positions. Example: Site occupancy factors refined to 0.82/0.18 in disordered regions .
  • Data Collection: High-resolution (<1.0 Å) synchrotron data improves electron density maps for thiophene orientation .

Q. How can contradictory bioactivity data from enzymatic assays be reconciled with computational predictions?

Methodological Answer:

  • Assay Validation: Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., rimantadine for viral targets) .
  • Docking Studies (AutoDock Vina): Compare binding poses with known adamantane derivatives. Example: ΔG values may conflict if the thiophene group induces steric clashes in homology models .
  • QSAR Analysis: Use descriptors like polar surface area and H-bond count to correlate discrepancies between in vitro IC₅₀ and predicted activity .

Q. What methodologies elucidate the compound’s mechanism of action in neurodegenerative or antiviral contexts?

Methodological Answer:

  • Target Identification: Perform competitive binding assays (e.g., SPR or ITC) against NMDA receptors or viral M2 proton channels, referencing rimantadine as a comparator .
  • Pathway Analysis: Use transcriptomics (RNA-seq) on treated neuronal cells to identify dysregulated pathways (e.g., apoptosis markers Bcl-2/Bax ratio) .
  • Metabolic Stability: Assess microsomal half-life (human liver microsomes, NADPH cofactor) to differentiate pharmacokinetic vs. target engagement limitations .

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